Superior 24-Hour Ambulatory Systolic Blood Pressure Reduction vs. Olmesartan and Valsartan at Maximal Doses
In a pivotal 6-week, randomized, double-blind, placebo-controlled phase 3 trial, azilsartan medoxomil 80 mg demonstrated statistically significant superiority in lowering 24-hour mean ambulatory systolic blood pressure (SBP) compared to the maximal approved doses of olmesartan medoxomil 40 mg and valsartan 320 mg [1]. The placebo-adjusted reduction for azilsartan medoxomil 80 mg was -14.3 mm Hg, which was significantly greater than the reductions achieved by valsartan 320 mg (-10.0 mm Hg; P<0.001) and olmesartan medoxomil 40 mg (-11.7 mm Hg; P=0.009) [1]. This finding is corroborated by a subsequent network meta-analysis, which found that azilsartan medoxomil 80 mg had a 99% probability of being the most efficacious ARB for lowering 24-hour ambulatory SBP [2].
| Evidence Dimension | Placebo-Adjusted Change in 24-Hour Mean Ambulatory Systolic Blood Pressure |
|---|---|
| Target Compound Data | -14.3 mm Hg (Azilsartan medoxomil 80 mg) |
| Comparator Or Baseline | Valsartan 320 mg: -10.0 mm Hg; Olmesartan medoxomil 40 mg: -11.7 mm Hg |
| Quantified Difference | 4.3 mm Hg greater reduction vs. valsartan (P<0.001); 2.6 mm Hg greater reduction vs. olmesartan (P=0.009) |
| Conditions | Phase 3, multicenter, double-blind, placebo-controlled trial; N=1,291 patients with stages 1-2 hypertension; 6-week treatment duration. |
Why This Matters
For researchers and formulators, this data provides a direct, quantitative justification for selecting azilsartan medoxomil over its closest competitors when maximal 24-hour blood pressure control is the primary experimental endpoint or clinical target.
- [1] White WB, Weber MA, Sica D, et al. Effects of the angiotensin receptor blocker azilsartan medoxomil versus olmesartan and valsartan on ambulatory and clinic blood pressure in patients with stages 1 and 2 hypertension. Hypertension. 2011;57(3):413-420. doi:10.1161/HYPERTENSIONAHA.110.163402 View Source
- [2] Chen R, Suchard MA, Krumholz HM, et al. Is the newest angiotensin-receptor blocker azilsartan medoxomil more efficacious in lowering blood pressure than the older ones? A systematic review and network meta-analysis. J Clin Hypertens (Greenwich). 2021;23(5):901-914. doi:10.1111/jch.14227 View Source
